dec-3-en-5-one
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Overview
Description
Dec-3-en-5-one is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond located at the third carbon atom and a ketone group at the fifth carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-3-en-5-one can be synthesized through several methods. One common method involves the oxidation of dec-3-en-5-ol. This reaction typically uses molecular oxygen in the presence of a metal catalyst, such as palladium or platinum, to facilitate the oxidation process . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert this compound to dec-3-en-5-ol.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces dec-3-en-5-ol.
Substitution: Produces halogenated ketones or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dec-3-en-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The double bond in its structure allows it to participate in electrophilic addition reactions, which can modify its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dec-2-en-4-one: Similar structure but with the double bond and ketone group at different positions.
Dec-4-en-6-one: Another isomer with the double bond and ketone group at different positions.
Dec-3-en-2-one: Similar structure but with the ketone group at the second carbon atom.
Uniqueness
Dec-3-en-5-one is unique due to its specific position of the double bond and ketone group, which influences its reactivity and applications. Its distinct odor and chemical properties make it valuable in the fragrance and flavor industries .
Properties
CAS No. |
32064-73-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-3-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h6,8H,3-5,7,9H2,1-2H3 |
InChI Key |
IWQQYVVAYYANSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CCC |
Origin of Product |
United States |
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